molecular formula C10H14Cl2NP B14577254 N-tert-Butyl-P-phenylphosphonimidic dichloride CAS No. 61499-78-3

N-tert-Butyl-P-phenylphosphonimidic dichloride

Cat. No.: B14577254
CAS No.: 61499-78-3
M. Wt: 250.10 g/mol
InChI Key: WDBWCLNDJQNEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-P-phenylphosphonimidic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonimidic group, which is a phosphorus-nitrogen double bond, and two chlorine atoms attached to the phosphorus atom

Properties

CAS No.

61499-78-3

Molecular Formula

C10H14Cl2NP

Molecular Weight

250.10 g/mol

IUPAC Name

tert-butylimino-dichloro-phenyl-λ5-phosphane

InChI

InChI=1S/C10H14Cl2NP/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

WDBWCLNDJQNEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=P(C1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-P-phenylphosphonimidic dichloride typically involves the reaction of tert-butylamine with phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

PhPCl2+t-BuNH2PhP(N-t-Bu)Cl2+HCl\text{PhPCl}_2 + \text{t-BuNH}_2 \rightarrow \text{PhP(N-t-Bu)Cl}_2 + \text{HCl} PhPCl2​+t-BuNH2​→PhP(N-t-Bu)Cl2​+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-P-phenylphosphonimidic dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Catalysts such as palladium complexes are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonamidic derivatives, while coupling reactions can produce various organophosphorus compounds .

Scientific Research Applications

N-tert-Butyl-P-phenylphosphonimidic dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-P-phenylphosphonimidic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonimidic group can act as both a nucleophile and an electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylphosphonic dichloride
  • Phenylphosphonic dichloride
  • Di-tert-butylphosphite

Uniqueness

N-tert-Butyl-P-phenylphosphonimidic dichloride is unique due to the presence of the phosphonimidic group, which imparts distinct reactivity compared to other organophosphorus compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.